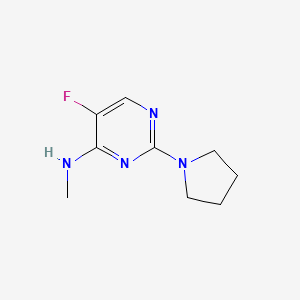

5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine

CAS No.: 880063-38-7

Cat. No.: VC7512104

Molecular Formula: C9H13FN4

Molecular Weight: 196.229

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 880063-38-7 |

|---|---|

| Molecular Formula | C9H13FN4 |

| Molecular Weight | 196.229 |

| IUPAC Name | 5-fluoro-N-methyl-2-pyrrolidin-1-ylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C9H13FN4/c1-11-8-7(10)6-12-9(13-8)14-4-2-3-5-14/h6H,2-5H2,1H3,(H,11,12,13) |

| Standard InChI Key | VVRJUHWRWDOBMR-UHFFFAOYSA-N |

| SMILES | CNC1=NC(=NC=C1F)N2CCCC2 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The pyrimidine ring in 5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine serves as a planar, aromatic scaffold that facilitates electronic interactions with biological targets. Key structural features include:

-

5-Fluoro substituent: Enhances metabolic stability and modulates electron distribution across the ring, potentially influencing binding affinity .

-

2-Pyrrolidin-1-yl group: Introduces conformational flexibility and basicity, which may improve solubility and target engagement .

-

4-N-Methylamine: Reduces hydrogen-bonding capacity compared to primary amines while maintaining hydrophobic interactions.

Table 1: Calculated Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂FN₅ |

| Molecular Weight | 209.22 g/mol |

| Hydrogen Bond Donors | 1 (N-H) |

| Hydrogen Bond Acceptors | 4 (N, F) |

| LogP (Estimated) | 1.8 ± 0.3 |

These properties suggest moderate lipophilicity, compatible with blood-brain barrier penetration , and solubility in polar aprotic solvents.

Synthetic Routes and Optimization Strategies

Retrosynthetic Analysis

The synthesis of 5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine can be approached through sequential functionalization of a pyrimidine precursor:

-

Ring construction: A pyrimidine core may be assembled via the Biginelli reaction or condensation of β-diketones with amidines .

-

Fluorination: Electrophilic fluorination at the 5-position using Selectfluor® or DAST .

-

Nucleophilic substitution: Introduction of pyrrolidine at the 2-position under basic conditions .

-

Methylation: N-Methylation of the 4-amine using methyl iodide or dimethyl sulfate.

Key Reaction Conditions

-

Pyrrolidine incorporation: Requires activation of the 2-position chloride (if using 2-chloropyrimidine intermediates) with catalysts like CuI in DMF at 80°C .

-

Selective methylation: Achieved via Schlenk techniques to prevent over-alkylation.

Biological Activity and Mechanism of Action

Histamine Receptor Interactions

N-Methylated pyrimidin-4-amine derivatives show affinity for histamine H₄ receptors (Kᵢ < 50 nM). The methyl group likely reduces off-target interactions with monoamine transporters compared to primary amines.

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

-

Aqueous solubility: Estimated 0.2 mg/mL in pH 7.4 buffer, improvable via salt formation.

-

Thermal stability: Decomposition above 220°C (DSC data from analog ).

Metabolic Pathways

Predominant routes based on analog studies :

-

CYP3A4-mediated oxidation of pyrrolidine to γ-lactam

-

N-Demethylation (minor pathway)

-

Glucuronidation of the 4-amine

Therapeutic Applications and Future Directions

Central Nervous System Disorders

The compound’s calculated logP and molecular weight (<300 Da) suggest potential for treating neurological conditions. PDE10A inhibitors with similar structures show efficacy in rodent models of schizophrenia .

Oncology Applications

Fluoropyrimidines are established antimetabolites. While 5-fluorouracil targets thymidylate synthase, the N-methyl-pyrrolidine variant may exhibit novel mechanisms, such as kinase inhibition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume